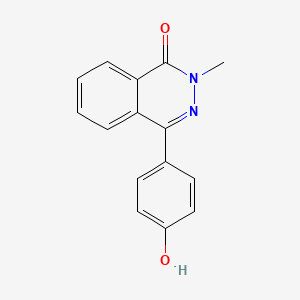
Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, an acetylamino group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate typically involves multiple steps, starting with the preparation of the fluorenyl derivative. The acetylation of the amino group and subsequent esterification with propanedioic acid are key steps in the synthetic route. Common reagents used in these reactions include acetic anhydride, diethyl malonate, and suitable catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting cellular processes. The acetylamino group may interact with enzymes, inhibiting their activity and leading to various biological effects. The propanedioate moiety can chelate metal ions, affecting metal-dependent pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl(acetylamino)(2-amino-9h-fluoren-9-yl)propanedioate
- 2,7-dichloro-9H-fluorene-based thiazolidinone
- 2,7-dichloro-9H-fluorene-based azetidinone
Uniqueness
Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6954-75-2 |
|---|---|
Molecular Formula |
C22H23NO5 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(9H-fluoren-9-yl)propanedioate |
InChI |
InChI=1S/C22H23NO5/c1-4-27-20(25)22(23-14(3)24,21(26)28-5-2)19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19H,4-5H2,1-3H3,(H,23,24) |
InChI Key |
PIDILKQZANKQKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B11942984.png)
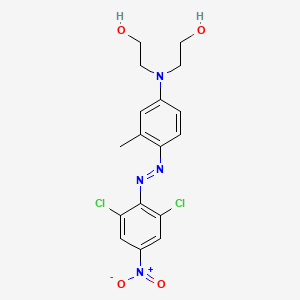
![2,4-Diphenylbenzo[h]quinazoline](/img/structure/B11942993.png)
![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)
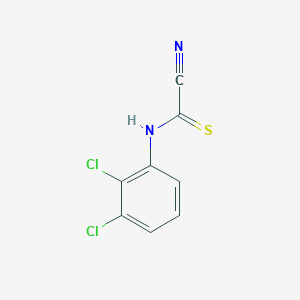
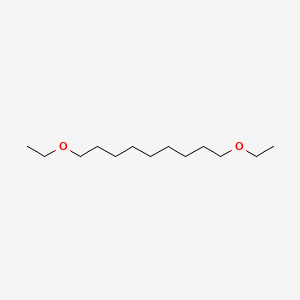
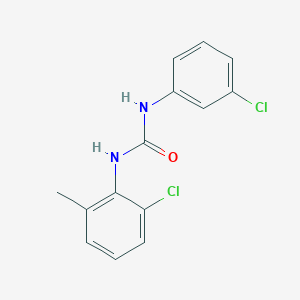



![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)

